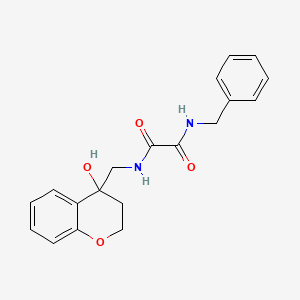

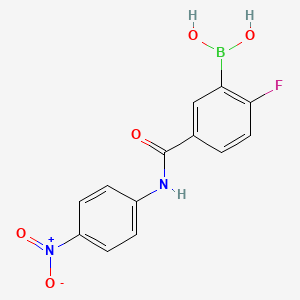

Acide (2-fluoro-5-((4-nitrophényl)carbamoyl)phényl)boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid is a useful research compound. Its molecular formula is C13H10BFN2O5 and its molecular weight is 304.04. The purity is usually 95%.

BenchChem offers high-quality 2-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Esters pinacoliques d'acide boronique: Ces composés servent de blocs de construction précieux en synthèse organique . Alors que la fonctionnalisation de la déboronation des esters d'acide boronique alkylique est bien établie, la protodéboronation (élimination du groupe bore) reste moins explorée. Des recherches récentes ont rapporté la protodéboronation catalytique des esters d'acide boronique alkylique en utilisant une approche radicalaire. Cette méthode permet l'hydrométhylation formelle d'alcènes anti-Markovnikov, une transformation auparavant inconnue. La séquence a été appliquée au THC et au cholestérol protégés par méthoxy, ainsi que dans la synthèse totale de produits naturels comme la d-®-conicéine et l'indolizidine 209B .

- Esters de catéchol d'acide phénylboronique: L'acide 2-fluorophénylboronique peut être utilisé pour préparer des esters de catéchol d'acide phénylboronique. Ces esters ont montré un potentiel prometteur en tant que récepteurs d'anions dans les électrolytes polymères .

- Arylation catalysée par le rhodium: Le composé a été utilisé dans la synthèse diastéréosélective d'alcools allyliques trisubstitués via des réactions d'arylation catalysées par le rhodium .

- L'acide 2-fluorophénylboronique sert de précurseur pour de nouveaux dérivés de terphényle avec une activité biologique potentielle .

- Le composé participe aux réactions de couplage de Suzuki, en particulier lorsqu'il est combiné à une irradiation micro-ondes et à un catalyseur triton B .

Synthèse organique et catalyse

Récepteurs d'anions pour électrolytes polymères

Synthèse diastéréosélective d'alcools allyliques

Nouveaux terphényles biologiquement actifs

Couplage de Suzuki

Synthèse d'indolizidine

En résumé, cet acide boronique polyvalent trouve des applications en synthèse organique, en catalyse, en reconnaissance d'anions et en synthèse de composés biologiquement actifs. Les chercheurs continuent d'explorer son potentiel dans divers contextes scientifiques . Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊

Safety and Hazards

According to a Safety Data Sheet for a similar compound, 2-Fluoro-5-(2-methoxy-4-nitrophenylcarbamoyl)benzeneboronic acid, it is considered hazardous. It can cause skin and eye irritation and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary target of the compound (2-Fluoro-5-((4-nitrophenyl)carbamoyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The (2-Fluoro-5-((4-nitrophenyl)carbamoyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The (2-Fluoro-5-((4-nitrophenyl)carbamoyl)phenyl)boronic acid affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

The compound’s success in the sm cross-coupling reaction suggests that it is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The molecular and cellular effects of the action of (2-Fluoro-5-((4-nitrophenyl)carbamoyl)phenyl)boronic acid are primarily seen in the formation of new carbon-carbon bonds . This is a result of the compound’s role in the SM cross-coupling reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Fluoro-5-((4-nitrophenyl)carbamoyl)phenyl)boronic acid. For instance, the SM cross-coupling reaction, in which this compound plays a key role, benefits from exceptionally mild and functional group tolerant reaction conditions . .

Propriétés

IUPAC Name |

[2-fluoro-5-[(4-nitrophenyl)carbamoyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BFN2O5/c15-12-6-1-8(7-11(12)14(19)20)13(18)16-9-2-4-10(5-3-9)17(21)22/h1-7,19-20H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGKLRLOISCGBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BFN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B2542338.png)

![(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2542342.png)

![Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2542343.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2542346.png)

![N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B2542348.png)

![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2542350.png)

![N-(1-cyanocyclopentyl)-2-{[3-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2542356.png)

![[2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2542357.png)